H-Ala-Phe-Ala-OH
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Overview
Description
Ala-Phe-Ala is a peptide.
Scientific Research Applications
Protonation and Coordination Ability
The dipeptide alanylphenylalanine (H-Ala-Phe-OH) has been structurally characterized, including its hydrochloride form and Au(III)-complex. Using techniques like DFT calculations, IR-LD spectroscopy, and NMR, it was found that H-Ala-Phe-OH coordinates in a bidentate manner with Au(III), indicating its potential in coordination chemistry (Koleva, Kolev, Zareva, & Spiteller, 2007).
Application in Food Industry
Ala-Phe dipeptide has been explored as a potential substitute for caffeine in the food industry. An innovative synthesis route combining biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles was developed, demonstrating the peptide's relevance in green technology and food additive production (Ungaro et al., 2015).
Role in Protein and Peptide Chemistry
Studies on Gly and Ala residues, including H-Ala-Phe-Ala-OH, have provided insights into the unfolding of amino acids and peptides. This research is significant for understanding peptide misfolding diseases like Alzheimer's (Owen, Szőri, Csizmadia, & Viskolcz, 2012).
Enzymatic and Chemical Reactions
The dipeptide has been utilized in studies exploring enzymatic reactions and chemical processes, such as proline cis-trans isomerization in oligopeptides (Grathwohl & Wüthrich, 1981). Also, it has been used in investigating the transport mechanisms of peptides across membranes, contributing to our understanding of biological transport processes (Tiruppathì, Kulanthaivel, Ganapathy, & Leibach, 1990).
Spectroscopic and Structural Elucidation
This compound has been characterized in various studies focusing on its spectroscopic properties and structural elucidation, contributing to the field of molecular structure analysis (Zareva et al., 2009).
Properties
Molecular Formula |
C15H21N3O4 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,12-/m0/s1 |
InChI Key |
XRUJOVRWNMBAAA-NHCYSSNCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N |
sequence |
AFA |
Synonyms |
Ala-Phe-Ala alanyl-phenylalanyl-alanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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